5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-CYCLOPROPYL-N-(1-ETHYL-1-METHYL-2-PROPYNYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 5-CYCLOPROPYL-N-(1-ETHYL-1-METHYL-2-PROPYNYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the cyclopropyl and trifluoromethyl groups. The synthetic routes typically involve cycloaddition reactions, condensation reactions, and functional group transformations. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Cycloaddition: The pyrazolo[1,5-a]pyrimidine core can participate in cycloaddition reactions, forming larger ring structures.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-CYCLOPROPYL-N-(1-ETHYL-1-METHYL-2-PROPYNYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N-(1-ETHYL-1-METHYL-2-PROPYNYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-CYCLOPROPYL-N-(1-ETHYL-1-METHYL-2-PROPYNYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but can exhibit different biological activities and applications. The uniqueness of 5-CYCLOPROPYL-N-(1-ETHYL-1-METHYL-2-PROPYNYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological effects .
Properties
Molecular Formula |
C17H17F3N4O |
---|---|
Molecular Weight |
350.34 g/mol |
IUPAC Name |
5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H17F3N4O/c1-4-16(3,5-2)22-15(25)12-9-14-21-11(10-6-7-10)8-13(17(18,19)20)24(14)23-12/h1,8-10H,5-7H2,2-3H3,(H,22,25) |
InChI Key |
FKFCWFJQXZJUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3CC3)C(F)(F)F |
solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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